molecular formula C14H13N3O6 B5110303 5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5110303
M. Wt: 319.27 g/mol
InChI Key: JSPWNFANFLCMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-nitro-2-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This compound is also known as NBD-Cl, which stands for nitrobenzoxadiazole chloride. It is a fluorescent dye that is used to label proteins and other biomolecules for imaging and detection purposes.

Mechanism of Action

The mechanism of action of NBD-Cl involves the covalent attachment of the dye to a protein or biomolecule of interest. The nitro group on the dye undergoes nucleophilic attack by the amino or thiol group on the protein, resulting in the formation of a covalent bond. This covalent attachment allows for the specific labeling of the protein or biomolecule, which can then be visualized using fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
NBD-Cl is generally considered to be non-toxic and non-cytotoxic. However, it is important to note that the covalent attachment of the dye to a protein or biomolecule may alter its biochemical and physiological properties. For example, the attachment of NBD-Cl to a protein may affect its enzymatic activity or binding affinity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. Additionally, NBD-Cl is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to the use of NBD-Cl. For example, the covalent attachment of the dye to a protein or biomolecule may alter its properties, as mentioned above. Additionally, the use of NBD-Cl may require specialized equipment or expertise, such as fluorescence microscopy or protein purification techniques.

Future Directions

There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new biosensors for the detection of various analytes. Another potential application is the use of NBD-Cl in the study of protein-protein interactions and protein conformational changes. Additionally, there may be opportunities to optimize the synthesis method of NBD-Cl to improve its yield or purity. Overall, NBD-Cl is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of NBD-Cl involves the reaction of 5-nitro-2-propoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride to form the final compound, NBD-Cl. This synthesis method has been optimized to produce high yields of NBD-Cl, which is essential for its use in scientific research.

Scientific Research Applications

NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins and other biomolecules for imaging and detection purposes. NBD-Cl can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. Additionally, NBD-Cl is used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and amino acids.

properties

IUPAC Name

5-[(5-nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-2-5-23-11-4-3-9(17(21)22)6-8(11)7-10-12(18)15-14(20)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPWNFANFLCMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Nitro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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